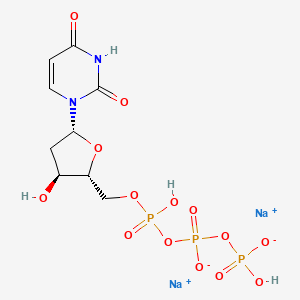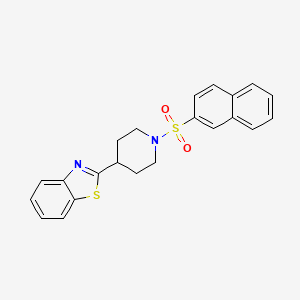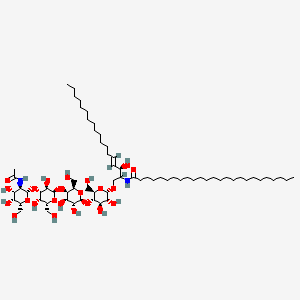
Globosides (GL4, Gb4, globotetraosyl Ceramide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- is a complex sphingolipid that plays a crucial role in cellular processes. Sphingolipids are essential components of biological membranes and are involved in various cellular functions, including cell signaling, apoptosis, and membrane structure . Ceramides, in particular, are intermediates in the biosynthesis of sphingolipids and are critical for maintaining membrane integrity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ceramides typically involves the condensation of a long-chain base, such as sphingosine, with a fatty acid. This process can be carried out through various synthetic routes, including de novo synthesis in the endoplasmic reticulum, where palmitoyl-CoA and serine are used as precursors . The intermediate sphinganine is then converted to ceramide through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of ceramides often involves biotechnological approaches, utilizing microbial fermentation or enzymatic synthesis. These methods are preferred due to their efficiency and ability to produce ceramides in large quantities. The use of genetically engineered microorganisms to enhance ceramide production is also a common practice .
Análisis De Reacciones Químicas
Types of Reactions: Ceramides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of ceramides into other sphingolipids, such as sphingomyelin and glucosylceramides .
Common Reagents and Conditions: Common reagents used in ceramide reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Enzymatic reactions often involve specific enzymes like sphingomyelin synthase and glucosylceramide synthase .
Major Products: The major products formed from ceramide reactions include sphingomyelin, glucosylceramides, and other complex sphingolipids. These products play vital roles in cellular functions and are involved in various physiological processes .
Aplicaciones Científicas De Investigación
Ceramide,1-O-[o-2-(acetylamino)-2-Deoxy-b-d-galactopyranosyl-(1®3)-O-a-D-galactopyranosyl-(1®4)-O-b-D-galactopyranosyl-(1®4)-b-D-glucopyranosyl]- has numerous scientific research applications. In chemistry, it is used to study membrane dynamics and lipid interactions . In biology, ceramides are investigated for their role in cell signaling and apoptosis . In medicine, ceramides are explored for their potential in treating skin disorders, metabolic diseases, and cardiovascular conditions . Industrially, ceramides are used in skincare products to improve skin barrier function and hydration .
Mecanismo De Acción
Ceramides exert their effects by integrating into cellular membranes and participating in signaling pathways. They are involved in the formation of lipid rafts, which are microdomains in the membrane that facilitate cell signaling and protein sorting . Ceramides also play a role in apoptosis by forming ceramide-enriched membrane domains that cluster receptor molecules and alter signal transduction .
Comparación Con Compuestos Similares
Ceramides are part of a larger family of sphingolipids, which include sphingomyelin, glucosylceramides, and gangliosides . Compared to these compounds, ceramides are unique in their ability to act as intermediates in sphingolipid biosynthesis and their role in apoptosis . Similar compounds include sphingosine, sphingomyelin, and glucosylceramides, each with distinct functions and properties .
Propiedades
Fórmula molecular |
C69H128N2O23 |
|---|---|
Peso molecular |
1353.8 g/mol |
Nombre IUPAC |
N-[(E,3R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]pentacosanamide |
InChI |
InChI=1S/C69H128N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-53(78)71-47(48(77)39-37-35-33-31-29-27-17-15-13-11-9-7-5-2)45-87-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)59(83)64(52(44-75)91-68)93-69-62(86)65(56(80)50(42-73)89-69)94-66-54(70-46(3)76)57(81)55(79)49(41-72)88-66/h37,39,47-52,54-69,72-75,77,79-86H,4-36,38,40-45H2,1-3H3,(H,70,76)(H,71,78)/b39-37+/t47?,48-,49-,50-,51-,52-,54-,55+,56+,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69-/m1/s1 |
Clave InChI |
BIDGDAHARPMCIU-CEBHBINMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


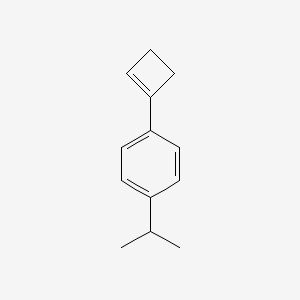
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
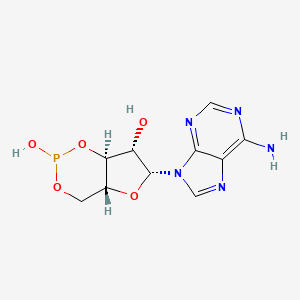

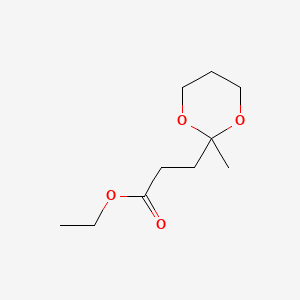
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)

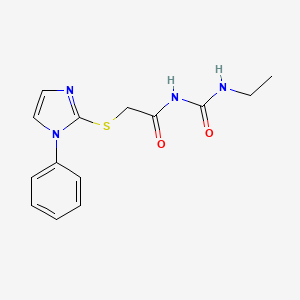
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)

![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

